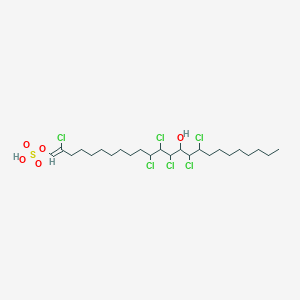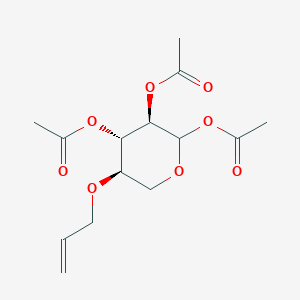![molecular formula C25H30ClN3O2 B235648 1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B235648.png)
1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide, also known as CPPC, is a synthetic compound that belongs to the class of piperazine derivatives. It is a potential antipsychotic agent that has been extensively studied for its mechanism of action and therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide involves the inhibition of dopamine D2 receptors in the brain. This leads to a decrease in the activity of dopaminergic neurons, which are hyperactive in patients with schizophrenia. The inhibition of dopamine D2 receptors also leads to a decrease in the release of glutamate and other excitatory neurotransmitters, which contribute to the positive symptoms of schizophrenia.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to decrease the levels of dopamine and glutamate in the brain, which are elevated in patients with schizophrenia. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons in the brain.
Advantages and Limitations for Lab Experiments
1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide has several advantages for use in lab experiments. It has a high affinity for dopamine D2 receptors, which makes it a useful tool for studying the role of dopamine in the brain. This compound is also relatively easy to synthesize and has good stability under normal laboratory conditions. However, this compound has some limitations for use in lab experiments. It has a relatively low affinity for serotonin 5-HT2A receptors, which limits its usefulness for studying the role of serotonin in the brain. This compound is also not very soluble in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide. One area of interest is the development of more selective dopamine D2 receptor antagonists that have fewer side effects than current antipsychotic medications. Another area of interest is the development of combination therapies that target both dopamine and glutamate systems in the brain. Additionally, further research is needed to understand the long-term effects of this compound on brain function and behavior.
Synthesis Methods
1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide is synthesized using a multi-step process that involves the reaction of 4-chlorophenylhydrazine with cyclopentanone to form 4-chlorophenylcyclopentanone. This intermediate product is then reacted with 4-(4-propanoylpiperazin-1-yl)phenylboronic acid to form this compound. The entire synthesis process is carried out under controlled conditions to ensure the purity and yield of the final product.
Scientific Research Applications
1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide has been extensively studied for its potential therapeutic effects in the treatment of schizophrenia and other psychotic disorders. It has been shown to have a high affinity for dopamine D2 receptors, which are implicated in the pathophysiology of schizophrenia. This compound has also been shown to have a moderate affinity for serotonin 5-HT2A receptors, which are involved in the regulation of mood and cognition.
properties
Molecular Formula |
C25H30ClN3O2 |
|---|---|
Molecular Weight |
440 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentane-1-carboxamide |
InChI |
InChI=1S/C25H30ClN3O2/c1-2-23(30)29-17-15-28(16-18-29)22-11-9-21(10-12-22)27-24(31)25(13-3-4-14-25)19-5-7-20(26)8-6-19/h5-12H,2-4,13-18H2,1H3,(H,27,31) |
InChI Key |
KFLXEHGGNFHHDK-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzenesulfonamide](/img/structure/B235566.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235578.png)
![5-Acetamido-2-[[6-[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B235582.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide](/img/structure/B235588.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methoxybenzamide](/img/structure/B235591.png)

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide](/img/structure/B235594.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylbenzamide](/img/structure/B235599.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-ethylbenzamide](/img/structure/B235613.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B235622.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide](/img/structure/B235631.png)
